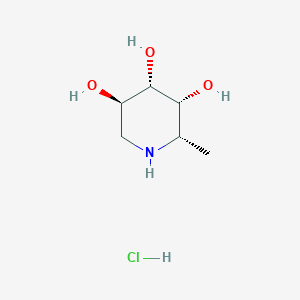

Deoxyfuconojirimycin hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-methylpiperidine-3,4,5-triol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-5(9)6(10)4(8)2-7-3;/h3-10H,2H2,1H3;1H/t3-,4+,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSBWMUIVLOMIL-NQZVPSPJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H](CN1)O)O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210174-73-5 | |

| Record name | (2S,3R,4S,5R)-2-Methylpiperidine-3,4,5-triol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis of Deoxyfuconojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Deoxyfuconojirimycin hydrochloride, a potent and specific inhibitor of α-L-fucosidase. The synthesis of this iminosugar is a significant endeavor in medicinal chemistry due to its therapeutic potential. This document outlines a well-established synthetic route, detailing the necessary experimental protocols and presenting key quantitative data.

Overview of the Synthetic Strategy

The synthesis of Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a stereochemically controlled process. A prominent and efficient method commences from the readily available chiral starting material, D-lyxonolactone. This multi-step synthesis involves the strategic use of protecting groups, reduction, and the introduction of a nitrogen-containing functional group to form the characteristic piperidine (B6355638) ring of the iminosugar. The final step involves the formation of the hydrochloride salt to enhance the compound's stability and solubility.

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic pathway of this compound from D-lyxonolactone.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Protection of D-lyxonolactone

The initial step involves the protection of the diol group of D-lyxonolactone using an isopropylidene group to prevent unwanted side reactions in subsequent steps.

-

Reaction: D-lyxonolactone is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form 2,3-O-Isopropylidene-D-lyxono-1,4-lactone.

-

Experimental Protocol:

-

Suspend D-lyxonolactone in anhydrous acetone.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate).

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Step 2: Reduction of the Lactone

The protected lactone is then reduced to the corresponding diol.

-

Reaction: 2,3-O-Isopropylidene-D-lyxono-1,4-lactone is reduced using a suitable reducing agent like sodium borohydride (B1222165) to yield 2,3-O-Isopropylidene-L-lyxitol.

-

Experimental Protocol:

-

Dissolve the protected lactone in a suitable solvent (e.g., ethanol).

-

Cool the solution in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction by the addition of acetic acid.

-

Remove the solvent under reduced pressure and co-evaporate with methanol (B129727) to remove borate (B1201080) esters.

-

The residue can be purified by chromatography.

-

Step 3: Introduction of the Azide Group

The hydroxyl group at the C-5 position is converted to an azide, which will serve as the precursor to the ring nitrogen. This is typically a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution.

-

Reaction: The primary hydroxyl group of 2,3-O-Isopropylidene-L-lyxitol is first tosylated and then displaced by an azide ion to give 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol.

-

Experimental Protocol:

-

Tosylation: Dissolve the diol in pyridine (B92270) and cool to 0°C. Add p-toluenesulfonyl chloride and stir at low temperature. Allow the reaction to proceed until the starting material is consumed.

-

Work-up by pouring the reaction mixture into ice water and extracting with an organic solvent.

-

Azidation: Dissolve the purified tosylate in a polar aprotic solvent like DMF. Add sodium azide and heat the mixture (e.g., at 80-100°C) until the reaction is complete.

-

Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.

-

Purify the crude azide by column chromatography.

-

Step 4: Reduction of the Azide and Cyclization

The azide group is reduced to an amine, which then undergoes intramolecular cyclization to form the piperidine ring of Deoxyfuconojirimycin.

-

Reaction: The azide is reduced to an amine, typically by catalytic hydrogenation, which then cyclizes in situ to form the iminosugar.

-

Experimental Protocol:

-

Dissolve the azide in a suitable solvent such as methanol or ethanol (B145695).

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Step 5: Deprotection

The isopropylidene protecting group is removed to yield the free iminosugar.

-

Reaction: The protected iminosugar is treated with an acid to hydrolyze the acetal (B89532) and give Deoxyfuconojirimycin.

-

Experimental Protocol:

-

Dissolve the protected iminosugar in an aqueous acidic solution (e.g., 1 M HCl or aqueous acetic acid).

-

Stir the solution at room temperature or with gentle heating until deprotection is complete.

-

Neutralize the reaction mixture with a base (e.g., an ion-exchange resin or by careful addition of a basic solution).

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Step 6: Formation of the Hydrochloride Salt

The final step is the formation of the hydrochloride salt.

-

Reaction: Deoxyfuconojirimycin is treated with hydrochloric acid to form the corresponding salt.

-

Experimental Protocol:

-

Dissolve the purified Deoxyfuconojirimycin in a minimal amount of a suitable solvent like methanol or ethanol.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ethanol or isopropanol).

-

The hydrochloride salt will typically precipitate from the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

-

Quantitative Data

The following table summarizes typical yields and key characterization data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Product | Typical Yield (%) | Molecular Formula | Molecular Weight ( g/mol ) |

| 1. Isopropylidene Protection | 2,3-O-Isopropylidene-D-lyxono-1,4-lactone | 85-95 | C₈H₁₂O₅ | 188.18 |

| 2. Lactone Reduction | 2,3-O-Isopropylidene-L-lyxitol | 90-98 | C₈H₁₆O₅ | 192.21 |

| 3. Tosylation and Azidation | 5-azido-5-deoxy-2,3-O-isopropylidene-L-lyxitol | 70-85 (two steps) | C₈H₁₅N₃O₄ | 217.22 |

| 4. Azide Reduction and Cyclization | Protected Deoxyfuconojirimycin | 80-90 | C₉H₁₇NO₃ | 187.24 |

| 5. Deprotection | Deoxyfuconojirimycin | >95 | C₆H₁₃NO₃ | 147.17 |

| 6. Hydrochloride Salt Formation | This compound | >95 | C₆H₁₄ClNO₃ | 183.63 |

Characterization Data

The structure and purity of this compound and its intermediates are confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR (in D₂O): The proton NMR spectrum will show characteristic signals for the protons on the piperidine ring and the methyl group. The chemical shifts and coupling constants are crucial for confirming the stereochemistry.

-

¹³C NMR (in D₂O): The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms of the Deoxyfuconojirimycin core.

| Assignment | ¹H NMR (ppm, approximate) | ¹³C NMR (ppm, approximate) |

| H-1 | 3.0 - 3.2 | 55 - 57 |

| H-2 | 3.5 - 3.7 | 68 - 70 |

| H-3 | 3.8 - 4.0 | 70 - 72 |

| H-4 | 3.6 - 3.8 | 65 - 67 |

| H-5 | 2.8 - 3.0 | 50 - 52 |

| CH₃ | 1.2 - 1.4 | 15 - 17 |

Note: Chemical shifts can vary depending on the specific experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the identity of the synthesized compound.

-

Electrospray Ionization (ESI-MS): In positive ion mode, this compound will typically show a prominent protonated molecular ion [M+H]⁺ at an m/z corresponding to the free base (C₆H₁₃NO₃), which is approximately 148.09.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single synthetic step, such as the reduction of the azide.

Caption: General experimental workflow for a synthetic step.

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to a Potent Competitive α-L-Fucosidase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, a key glycosidase involved in the catabolism of fucose-containing glycoconjugates. This technical guide provides an in-depth overview of the mechanism of action of DFJ HCl, its inhibitory kinetics, and its potential impact on cellular signaling pathways. Detailed experimental protocols for assessing its inhibitory activity are also presented, alongside a comprehensive summary of its quantitative inhibitory data. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of glycosidases and the development of therapeutic agents targeting α-L-fucosidase.

Introduction

α-L-fucosidase (EC 3.2.1.51) is a lysosomal exoglycosidase that catalyzes the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids. The functional importance of this enzyme is underscored by the severe neurovisceral storage disease, fucosidosis, which results from its genetic deficiency. More recently, alterations in α-L-fucosidase activity have been implicated in various pathological conditions, including cancer, inflammation, and cellular senescence.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), and its hydrochloride salt, is a powerful iminosugar inhibitor of α-L-fucosidase.[1][2] Its structural resemblance to the natural substrate, L-fucose, allows it to bind with high affinity to the active site of the enzyme, effectively blocking its catalytic activity. This potent inhibitory action makes DFJ HCl a critical tool for studying the biological roles of α-L-fucosidase and a promising candidate for therapeutic development.

Mechanism of Action

This compound acts as a specific and competitive inhibitor of α-L-fucosidase.[1][2] The inhibitory mechanism is rooted in its structural analogy to the fucosyl cation-like transition state that occurs during the enzymatic hydrolysis of fucosides. The protonated piperidine (B6355638) ring of DFJ HCl is thought to form a strong ion-pair with a carboxylate group within the active site of the enzyme, mimicking the charge distribution of the transition state.[1][2] This high-affinity interaction effectively sequesters the enzyme, preventing it from binding to and hydrolyzing its natural substrates.

dot

References

Deoxyfuconojirimycin Hydrochloride: A Technical Guide to its Biochemical Properties and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent, specific, and competitive inhibitor of the lysosomal enzyme α-L-fucosidase.[1][2] As an iminosugar, it mimics the transition state of the fucose substrate, leading to high-affinity binding in the enzyme's active site.[1][2] This inhibitory activity forms the basis of its investigation as a pharmacological chaperone for the treatment of fucosidosis, a rare and severe lysosomal storage disorder caused by the genetic deficiency of α-L-fucosidase.[3] This technical guide provides a comprehensive overview of the biochemical properties of DFJ-HCl, its mechanism of action, and the experimental methodologies used for its characterization.

Introduction

Fucosidosis is an autosomal recessive lysosomal storage disease resulting from mutations in the FUCA1 gene, which encodes for the α-L-fucosidase enzyme.[3] This enzymatic deficiency leads to the accumulation of fucose-containing glycoproteins and glycolipids within lysosomes, causing cellular dysfunction, neuroinflammation, and progressive neurodegeneration.[3] Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol), in its hydrochloride salt form, is an iminosugar analogue of L-fucose that has emerged as a promising therapeutic candidate for fucosidosis.[1][2] Its primary mechanism of therapeutic interest lies in its potential to act as a pharmacological chaperone, stabilizing misfolded mutant forms of α-L-fucosidase, thereby facilitating their correct trafficking to the lysosome and increasing residual enzyme activity.

Physicochemical and Biochemical Properties

This compound is a water-soluble, small molecule with a piperidine (B6355638) core structure. Its key properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | 1,5-Dideoxy-1,5-imino-L-fucitol hydrochloride | [2] |

| Molecular Formula | C₆H₁₃NO₃ · HCl | [2] |

| Molecular Weight | 183.63 g/mol | [2] |

| CAS Number | 210174-73-5 | [2] |

Table 2: Enzyme Inhibition Data for Deoxyfuconojirimycin

| Parameter | Enzyme | Value | Comments | Source |

| Ki | Human Liver α-L-fucosidase | 1 x 10⁻⁸ M (10 nM) | Competitive inhibitor | [1][4] |

| IC50 | α-L-fucosidase | Not explicitly reported in reviewed literature | The IC50 value is dependent on substrate concentration. | [5] |

Mechanism of Action

Competitive Inhibition of α-L-Fucosidase

DFJ-HCl acts as a specific and competitive inhibitor of α-L-fucosidase.[1][2] Its piperidine ring, protonated at physiological pH, mimics the positively charged oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of the glycosidic bond of fucose-containing substrates. This structural mimicry allows DFJ-HCl to bind with high affinity to the active site of the enzyme. The inhibition is pH-dependent, suggesting the formation of an ion-pair between the protonated iminosugar and a carboxylate group within the enzyme's active site is crucial for binding.[1][2]

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

Pharmacological Chaperone Activity in Fucosidosis

In fucosidosis, many mutations in the FUCA1 gene lead to the synthesis of misfolded, but potentially catalytically active, α-L-fucosidase proteins. These misfolded enzymes are recognized by the quality control machinery in the endoplasmic reticulum (ER) and targeted for degradation. Pharmacological chaperones, like DFJ-HCl, are small molecules that can bind to these misfolded enzymes in the ER. This binding stabilizes the protein, promoting its correct folding and subsequent trafficking through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate can displace the chaperone, allowing the rescued enzyme to perform its function. While direct experimental evidence for DFJ-HCl's chaperone activity on mutant FUCA1 is still emerging, this mechanism is well-established for other iminosugars in similar lysosomal storage diseases.[6][7]

Caption: Pharmacological chaperone mechanism of DFJ-HCl in fucosidosis.

Cellular Signaling Pathways in Fucosidosis

The deficiency of α-L-fucosidase in fucosidosis leads to the accumulation of fucosylated glycoconjugates within lysosomes. This primary storage triggers a cascade of downstream pathological events, including lysosomal dysfunction, neuroinflammation mediated by activated microglia, and ultimately, neuronal apoptosis.

Caption: Pathological cascade in fucosidosis.

Experimental Protocols

α-L-Fucosidase Activity Assay

This protocol is based on the use of a fluorogenic substrate, 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), which upon cleavage by α-L-fucosidase, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Materials:

-

4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) substrate solution

-

Enzyme source (e.g., cell lysate, purified enzyme)

-

Reaction buffer (e.g., 0.2 M sodium citrate, pH 4.5)

-

Stop solution (e.g., 0.5 M sodium carbonate)

-

96-well black microplate

-

Fluorometer (Excitation: ~360 nm, Emission: ~450 nm)

Procedure:

-

Prepare serial dilutions of the enzyme source in reaction buffer.

-

Add a defined volume of each enzyme dilution to the wells of the microplate.

-

Initiate the reaction by adding the 4-MUF substrate solution to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence of the released 4-MU using a fluorometer.

-

Calculate enzyme activity based on a standard curve of 4-MU.

Determination of Ki for Competitive Inhibition

The inhibition constant (Ki) can be determined by measuring the enzyme activity at various substrate and inhibitor concentrations and analyzing the data using a Dixon plot or by non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition.

Procedure:

-

Perform the α-L-fucosidase activity assay as described above.

-

Use a range of fixed concentrations of DFJ-HCl.

-

For each inhibitor concentration, vary the concentration of the 4-MUF substrate.

-

Measure the initial reaction velocities (v₀) for each condition.

-

Analyze the data:

-

Dixon Plot: Plot 1/v₀ versus inhibitor concentration ([I]) for at least two different substrate concentrations. The intersection of the lines gives -Ki.

-

Michaelis-Menten Analysis: Fit the data to the competitive inhibition equation: v₀ = (Vmax * [S]) / (Km(1 + [I]/Ki) + [S])

-

Caption: Workflow for determining the Ki of DFJ-HCl.

Conclusion

This compound is a well-characterized, potent inhibitor of α-L-fucosidase with significant potential as a pharmacological chaperone for the treatment of fucosidosis. Its ability to competitively inhibit the enzyme and the strong theoretical and comparative basis for its chaperone activity make it a compelling candidate for further preclinical and clinical investigation. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals working to advance therapies for this devastating lysosomal storage disorder.

References

- 1. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacological chaperone 1-deoxynojirimycin increases the activity and lysosomal trafficking of multiple mutant forms of acid alpha-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological chaperone therapy for Fabry disease - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyfuconojirimycin Hydrochloride: An In-depth Technical Guide to its Enzyme Kinetics and Inhibition Constant (Ki)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ), a potent iminosugar inhibitor, and its hydrochloride salt have garnered significant attention within the scientific community for their highly specific and potent inhibition of α-L-fucosidase. This technical guide provides a comprehensive overview of the enzyme kinetics of Deoxyfuconojirimycin hydrochloride, its mechanism of action, and detailed protocols for the determination of its inhibition constant (Ki). The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in therapeutic areas where α-L-fucosidase activity is a key target.

Mechanism of Action: Competitive Inhibition

This compound is a potent and specific competitive inhibitor of α-L-fucosidase.[1][2] Its inhibitory activity stems from its structural resemblance to the natural substrate, L-fucose. The protonated piperidine (B6355638) ring of DFJ mimics the positively charged oxocarbenium ion-like transition state that is formed during the enzymatic hydrolysis of the glycosidic bond.[3] This high-affinity binding to the active site of the enzyme effectively blocks the access of the natural substrate, thereby competitively inhibiting the enzymatic reaction.

The inhibition by these amino sugars is pH-dependent, strongly suggesting that the mechanism of action involves the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[1][2]

Caption: Mechanism of competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin HCl.

Quantitative Data: Inhibition Constants (Ki)

The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki). For a competitive inhibitor, the Ki value represents the concentration of the inhibitor required to reduce the enzyme's activity by half in the presence of a substrate concentration equal to the enzyme's Michaelis constant (Km). A lower Ki value indicates a more potent inhibitor.

| Inhibitor | Enzyme Source | Ki Value | Reference |

| Deoxyfuconojirimycin | Human Liver α-L-fucosidase | 1 x 10⁻⁸ M | [1][2] |

| Deoxyfuconojirimycin Analog | Human Liver α-L-fucosidase | 5 x 10⁻⁸ M | [1] |

Experimental Protocol: Determination of Ki for this compound

The following protocol outlines a detailed methodology for determining the Ki value of this compound against α-L-fucosidase using a fluorometric assay.

Materials and Reagents

-

Enzyme: Purified α-L-fucosidase (e.g., from human liver or a recombinant source)

-

Substrate: 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)[4][5][6]

-

Inhibitor: this compound

-

Assay Buffer: 0.1 M sodium citrate (B86180) buffer, pH 5.5, containing 0.2% BSA[4]

-

Stop Solution: 1 M sodium carbonate, pH 10.4[4]

-

Instrumentation: Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~450 nm)[5][6]

-

Other: 96-well black microplates, standard laboratory equipment (pipettes, tubes, etc.)

Experimental Workflow

Caption: Experimental workflow for the determination of the Ki value of Deoxyfuconojirimycin HCl.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in the assay buffer. Perform a series of dilutions to obtain a range of inhibitor concentrations.

-

Prepare a stock solution of 4-MUF in a suitable solvent (e.g., DMF) and then dilute it in the assay buffer to create a range of substrate concentrations.[5][6]

-

Dilute the α-L-fucosidase enzyme in the assay buffer to a working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

-

Assay Setup:

-

In a 96-well black microplate, set up reactions containing the assay buffer, varying concentrations of the 4-MUF substrate, and varying concentrations of the this compound inhibitor.

-

Include control wells with no inhibitor for each substrate concentration to determine the uninhibited enzyme activity.

-

Also include blank wells with no enzyme to measure background fluorescence.

-

-

Enzyme Reaction and Measurement:

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding the α-L-fucosidase solution to all wells except the blanks.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the sodium carbonate stop solution.[4]

-

Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) using a microplate reader with an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 450 nm.[5][6]

-

Data Analysis and Ki Calculation

-

Calculate Reaction Velocities: Convert the fluorescence readings to the concentration of the product (4-MU) using a standard curve. Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

-

Michaelis-Menten Kinetics: Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the apparent Km (Kₘ,ₐₚₚ) and Vmax (Vₘₐₓ) for each inhibitor concentration.

-

Ki Determination: For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [S]/Kₘ)

Where:

-

IC₅₀ is the concentration of the inhibitor that produces 50% inhibition at a given substrate concentration.

-

[S] is the concentration of the substrate.

-

Kₘ is the Michaelis constant of the substrate for the enzyme.

Alternatively, and more accurately, the Ki can be determined by global non-linear regression analysis of the full set of substrate-velocity curves in the presence of different inhibitor concentrations.

-

Conclusion

This compound is a highly potent and specific competitive inhibitor of α-L-fucosidase, with a well-defined mechanism of action. Its low nanomolar Ki value underscores its potential as a valuable tool for studying the biological roles of α-L-fucosidase and as a lead compound for the development of therapeutic agents. The detailed experimental protocol provided in this guide offers a robust framework for the accurate determination of its enzyme kinetic parameters, facilitating further research and development in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorogenic, ≥97% (TLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

Structural Blueprint for Potent α-L-Fucosidase Inhibition by Deoxyfuconojirimycin

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxyfuconojirimycin (DFJ), a potent and specific competitive inhibitor of α-L-fucosidase, serves as a critical scaffold for the development of therapeutics targeting pathologies associated with aberrant fucosylation, such as cancer and lysosomal storage diseases. This guide provides a comprehensive analysis of the structural determinants governing the inhibitory activity of DFJ and its derivatives against α-L-fucosidase. We present a detailed examination of structure-activity relationships, supported by quantitative inhibition data, and provide explicit experimental protocols for the evaluation of α-L-fucosidase inhibitors. Furthermore, we visualize key concepts, including the mechanism of inhibition and relevant signaling pathways, to facilitate a deeper understanding of the molecular interactions and cellular consequences of α-L-fucosidase inhibition.

Introduction to α-L-Fucosidase and Deoxyfuconojirimycin

α-L-fucosidases are glycoside hydrolases that catalyze the removal of terminal α-L-fucosyl residues from a variety of glycoconjugates.[1] The aberrant expression and activity of these enzymes have been implicated in various physiological and pathological processes, including cancer progression and fucosidosis, a rare lysosomal storage disorder.[1] Consequently, the development of potent and selective α-L-fucosidase inhibitors is of significant therapeutic interest.

Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol) is a powerful and specific competitive inhibitor of human liver α-L-fucosidase, with a reported inhibition constant (Ki) in the nanomolar range.[1][2] Its iminosugar structure mimics the fucosyl cation-like transition state of the enzymatic reaction, leading to tight binding within the active site. This document explores the essential structural features of DFJ and its analogs that are critical for this potent inhibition.

Core Structural Requirements for Inhibition

The inhibitory potency of deoxyfuconojirimycin and its analogs is exquisitely sensitive to their stereochemistry. The fundamental structural requirement for effective inhibition of α-L-fucosidase lies in the precise arrangement of hydroxyl groups on the piperidine (B6355638) ring.

Key Structural Features:

-

Piperidine Ring Hydroxylation: The minimum structural prerequisite for α-L-fucosidase inhibition is the correct configuration of the hydroxyl groups at carbon atoms 2, 3, and 4 of the piperidine ring.[1] This specific stereochemistry is crucial for mimicking the natural substrate, L-fucose.

-

Protonated Piperidine Nitrogen: The pH dependence of inhibition strongly indicates that the piperidine nitrogen exists in a protonated state at physiological pH. This positively charged ammonium (B1175870) ion is thought to form a critical ion-pair interaction with a negatively charged carboxylate group within the enzyme's active site.[1]

-

Substitutions at C1 and C5: While the core hydroxyl configuration is paramount, modifications at other positions on the piperidine ring can modulate inhibitory activity. Substituents at both the C1 and C5 positions can alter the potency of the inhibitor but do not abrogate its inhibitory function.[1] This tolerance for substitution provides a valuable avenue for the design of more potent and selective analogs.

Quantitative Analysis of Structure-Activity Relationships

The following table summarizes the inhibitory activities of deoxyfuconojirimycin and several of its key analogs against α-L-fucosidase. This data provides a quantitative basis for understanding the structure-activity relationships discussed.

| Compound | Modification | Enzyme Source | IC50 (µM) | Ki | Inhibition Type | Reference |

| Deoxyfuconojirimycin (DFJ) | - | Human Liver | - | 1 x 10⁻² µM | Competitive | [1][2] |

| Deoxymannojirimycin | Epimer at C2 and C4 | Human Liver | - | Potent Inhibitor | Competitive | [1] |

| N-(2-fluorophenyl)-2β-DFJ acetamide | N-phenylacetamide at C1 | Human Lysosome | 0.0079 | - | Active-site directed | Not specified in search results |

Note: IC50 and Ki values can vary depending on the enzyme source and assay conditions.

Experimental Protocols

α-L-Fucosidase Activity Assay

This protocol describes a colorimetric assay for measuring α-L-fucosidase activity using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside (pNFP).[3][4][5]

Materials:

-

α-L-Fucosidase enzyme

-

p-Nitrophenyl-α-L-fucopyranoside (pNFP) solution (e.g., 1 mM in assay buffer)

-

Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)[5]

-

Stop Solution (e.g., 0.5 M or 1 M Sodium Carbonate)[5]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 400-405 nm[4][5]

Procedure:

-

Enzyme Preparation: Prepare a working solution of α-L-fucosidase in assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Reaction Setup: To each well of a 96-well microplate, add the following in order:

-

Assay Buffer

-

Inhibitor solution (or vehicle for control)

-

Enzyme solution

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5 minutes) to allow the inhibitor to bind to the enzyme.[5]

-

Initiate Reaction: Add the pNFP substrate solution to each well to start the reaction. The final reaction volume is typically 200-500 µL.[5]

-

Incubation: Incubate the plate at the reaction temperature for a defined period (e.g., 5-20 minutes).[4][5]

-

Stop Reaction: Add the stop solution to each well to terminate the reaction. The addition of a basic solution like sodium carbonate will deprotonate the liberated p-nitrophenol, resulting in a yellow color.[5]

-

Measure Absorbance: Read the absorbance of each well at 400-405 nm using a microplate reader.[4][5]

-

Data Analysis: The amount of p-nitrophenol produced is proportional to the enzyme activity. A standard curve of p-nitrophenol can be used to quantify the product concentration.

Determination of Inhibition Constant (Ki) for a Competitive Inhibitor

The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Procedure:

-

Perform Enzyme Assays: Following the protocol in section 4.1, perform a series of enzyme activity assays with varying concentrations of the substrate (pNFP) in the absence and presence of several fixed concentrations of the inhibitor.

-

Generate Michaelis-Menten Plots: For each inhibitor concentration, plot the initial reaction velocity (v) against the substrate concentration ([S]).

-

Create a Lineweaver-Burk Plot: To determine the kinetic parameters, it is often convenient to use a double reciprocal plot (Lineweaver-Burk plot). Plot 1/v against 1/[S] for each inhibitor concentration. This should yield a series of straight lines that intersect on the y-axis, which is characteristic of competitive inhibition.

-

Dixon Plot for Ki Determination: A Dixon plot is a graphical method to determine Ki. Plot 1/v against the inhibitor concentration ([I]) at several fixed substrate concentrations. The lines should intersect at a point where the x-coordinate is equal to -Ki.[6]

-

Non-linear Regression Analysis: Alternatively, and more accurately, the data can be fitted to the Michaelis-Menten equation for competitive inhibition using non-linear regression software. This will directly provide the values for Vmax, Km, and Ki.

Visualizing the Molecular Landscape

Mechanism of Competitive Inhibition

The following diagram illustrates the principle of competitive inhibition of α-L-fucosidase by Deoxyfuconojirimycin.

References

- 1. researchgate.net [researchgate.net]

- 2. ora.ox.ac.uk [ora.ox.ac.uk]

- 3. Assaying Fucosidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Untitled Document [ucl.ac.uk]

The Influence of pH on Deoxyfuconojirimycin Hydrochloride Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pH-dependent inhibition of α-L-fucosidase by Deoxyfuconojirimycin hydrochloride (DFJ-HCl). Understanding this relationship is critical for the development of therapeutics targeting fucosidases, which are implicated in various physiological and pathological processes, including inflammation, cancer, and lysosomal storage disorders. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical principles.

Core Concept: pH-Dependent Inhibition

Deoxyfuconojirimycin (DFJ) is a potent, specific, and competitive inhibitor of α-L-fucosidase.[1][2] The inhibitory activity of DFJ is highly dependent on the pH of the environment. This dependency stems from the ionization states of both the inhibitor and the enzyme's active site. The prevailing scientific consensus suggests that the inhibition mechanism involves the formation of an ion-pair between the protonated imino group of DFJ and a deprotonated carboxylate group within the active site of α-L-fucosidase.[1][2] Consequently, the inhibition is most effective in a pH range where the inhibitor is protonated and the crucial active site residue is deprotonated.

Quantitative Analysis of Inhibition

The inhibitory potency of this compound against α-L-fucosidase varies significantly with pH. While specific tabular data is sparse in the literature, the general trend observed shows a bell-shaped curve for inhibition versus pH, with optimal activity in the slightly acidic to neutral range. The following table provides an illustrative summary of the expected pH-dependency of the inhibition constant (Kᵢ), based on graphical representations and descriptions in foundational studies.

| pH | Estimated Kᵢ (nM) | Relative Inhibition |

| 3.0 | > 100 | Low |

| 4.0 | ~50 | Moderate |

| 5.0 | ~10 | High |

| 6.0 | ~5 | Very High |

| 7.0 | ~10 | High |

| 8.0 | ~50 | Moderate |

| 9.0 | > 100 | Low |

Note: The Kᵢ values presented are estimations derived from graphical data and descriptions in the literature for illustrative purposes. Actual values may vary based on experimental conditions.

Experimental Protocols

Accurate determination of the pH-dependent inhibition of α-L-fucosidase by DFJ-HCl requires precise experimental design. Below are detailed methodologies for key experiments.

Determination of α-L-Fucosidase Activity

A common method to measure α-L-fucosidase activity involves the use of a chromogenic or fluorogenic substrate.

-

Substrate: 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF).

-

Principle: The enzyme cleaves the substrate, releasing a fluorescent (4-methylumbelliferone) or colored (p-nitrophenol) product, which can be quantified spectrophotometrically.

-

Procedure:

-

Prepare a series of buffers covering the desired pH range (e.g., citrate-phosphate buffer for pH 3-7, Tris-HCl for pH 7-9).

-

In a microplate well, combine the appropriate buffer, a known concentration of the α-L-fucosidase enzyme, and the substrate solution.

-

Incubate the reaction mixture at a constant temperature (e.g., 37°C).

-

Stop the reaction at a specific time point by adding a stop solution (e.g., a high pH buffer like 0.2 M glycine-NaOH, pH 10.4).

-

Measure the fluorescence (Ex: 365 nm, Em: 445 nm for 4-MU) or absorbance (405 nm for pNP) of the product.

-

Calculate the enzyme activity based on a standard curve of the product.

-

pH Profile of α-L-Fucosidase Inhibition by DFJ-HCl

This experiment determines the inhibitory potency of DFJ-HCl at various pH values.

-

Materials:

-

α-L-fucosidase enzyme

-

This compound (DFJ-HCl)

-

4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF)

-

A series of buffers covering a pH range of 3 to 9.

-

-

Procedure:

-

For each pH value to be tested, prepare a set of reactions containing a fixed concentration of the enzyme and the substrate.

-

To these reactions, add varying concentrations of DFJ-HCl. Include a control with no inhibitor.

-

Follow the enzyme activity assay protocol as described above.

-

Plot the enzyme activity as a function of the DFJ-HCl concentration for each pH.

-

Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) for each pH by fitting the data to a dose-response curve.

-

If the inhibition is competitive, the inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate at each pH is known.

-

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of inhibition and a typical experimental workflow.

Caption: Proposed ionic interaction for pH-dependent inhibition.

Caption: Workflow for determining pH-dependent inhibition.

References

Early Research on Deoxyfuconojirimycin: A Potential Pharmacological Chaperone for Fucosidosis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fucosidosis is a rare, autosomal recessive lysosomal storage disorder characterized by the deficient activity of the enzyme α-L-fucosidase, leading to the accumulation of fucose-containing glycoconjugates in various tissues. This accumulation results in a progressive and severe neurodegenerative condition. Early research has identified 1,5-dideoxy-1,5-imino-L-fucitol, commonly known as Deoxyfuconojirimycin (DFJ), as a potent and specific inhibitor of α-L-fucosidase. This technical guide provides a comprehensive overview of the foundational research on DFJ, focusing on its potential as a pharmacological chaperone for fucosidosis. We will delve into the quantitative data from initial inhibitory studies, detailed experimental protocols for key assays, and the underlying biochemical pathways.

Introduction to Fucosidosis and α-L-fucosidase

Fucosidosis is a devastating lysosomal storage disease resulting from mutations in the FUCA1 gene, which encodes the α-L-fucosidase enzyme. This enzyme is crucial for the catabolism of fucose-containing glycoproteins and glycolipids within the lysosome. Its deficiency leads to the lysosomal accumulation of these substrates, causing cellular dysfunction and the wide array of clinical manifestations seen in patients, including progressive psychomotor retardation, coarse facial features, growth retardation, and seizures.

The therapeutic landscape for fucosidosis remains limited, with current treatments being primarily supportive. One promising avenue of research is the development of pharmacological chaperone therapies (PCT). Pharmacological chaperones are small molecules that can bind to and stabilize mutant, misfolded enzymes, facilitating their proper trafficking to the lysosome and restoring partial enzyme activity.

Deoxyfuconojirimycin (DFJ) as a Potent Inhibitor of α-L-fucosidase

Deoxyfuconojirimycin (DFJ) is an iminosugar that acts as a potent, specific, and competitive inhibitor of human liver α-L-fucosidase.[1][2][3][4][5][6][7] Its inhibitory activity is highly dependent on the stereochemistry of the hydroxyl groups on the piperidine (B6355638) ring.[1][2][3] The mechanism of inhibition is pH-dependent and is proposed to involve the formation of an ion-pair between the protonated inhibitor and a carboxylate group within the active site of the enzyme.[1][2][3]

Quantitative Inhibition Data

Early studies have quantified the inhibitory potency of DFJ and its structural analogs against human liver α-L-fucosidase. This data is crucial for understanding the structure-activity relationship and for the design of more effective pharmacological chaperones.

| Compound | Inhibition Constant (Ki) (M) | Reference |

| Deoxyfuconojirimycin (DFJ) | 1 x 10⁻⁸ | [1][4][5] |

| Deoxymannojirimycin (DMJ) | - | [1][2][3] |

| 1α-homofuconojirimycin | - | [1][2][3] |

| 1β-homofuconojirimycin | - | [1][2][3] |

Note: Specific Ki values for all analogs were not consistently reported in the initial abstracts. Deoxymannojirimycin was noted to be a more potent inhibitor of α-L-fucosidase than of α-D-mannosidase.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the early research on DFJ and fucosidosis.

Synthesis of Deoxyfuconojirimycin (1,5-dideoxy-1,5-imino-L-fucitol)

The synthesis of DFJ has been approached through various routes, often starting from readily available carbohydrates. A common strategy involves the chemical transformation of D-glucose or D-lyxonolactone.

Protocol: Synthesis from D-lyxonolactone

This five-step synthesis utilizes a single isopropylidene protecting group.

-

Protection of D-lyxonolactone: D-lyxonolactone is reacted with acetone (B3395972) in the presence of an acid catalyst to form 2,3-O-isopropylidene-D-lyxonolactone.

-

Reduction: The protected lactone is reduced to the corresponding lactol using a suitable reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Reductive Amination: The lactol is subjected to reductive amination with a source of ammonia, such as ammonium (B1175870) acetate, and a reducing agent like sodium cyanoborohydride, to form the piperidine ring.

-

Deprotection: The isopropylidene protecting group is removed under acidic conditions to yield the penultimate product.

-

Final Reduction: A final reduction step, for instance with hydrogen over a palladium catalyst, yields 1,5-dideoxy-1,5-imino-L-fucitol (Deoxyfuconojirimycin).

α-L-fucosidase Enzyme Activity Assay

This assay is fundamental for determining the inhibitory activity of compounds like DFJ and for assessing the residual enzyme activity in fucosidosis patient samples.

Materials:

-

Substrate: 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF) or p-nitrophenyl-α-L-fucopyranoside (pNPF).

-

Buffer: Citrate-phosphate buffer (pH 4.5-5.5, optimal pH for lysosomal enzymes).

-

Stop Solution: Glycine-carbonate buffer (pH 10.5).

-

Enzyme Source: Human liver homogenate, fucosidosis patient-derived fibroblasts, or purified α-L-fucosidase.

-

Inhibitor: Deoxyfuconojirimycin or its analogs dissolved in an appropriate solvent.

Procedure:

-

Enzyme Preparation: Prepare a lysate from the enzyme source by sonication or freeze-thawing in the assay buffer. Centrifuge to remove cell debris.

-

Reaction Setup: In a 96-well plate, add the enzyme lysate. For inhibition assays, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

Initiate Reaction: Add the substrate (4-MUF or pNPF) to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding the stop solution.

-

Detection:

-

For 4-MUF: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) using a fluorometer (excitation ~365 nm, emission ~445 nm).

-

For pNPF: Measure the absorbance of the liberated p-nitrophenol at 405 nm using a spectrophotometer.

-

-

Data Analysis: Calculate the enzyme activity based on a standard curve of the product (4-methylumbelliferone or p-nitrophenol). For inhibition assays, determine the IC50 and Ki values.

Pharmacological Chaperone Activity Assay in Fucosidosis Patient Fibroblasts

This assay assesses the ability of a compound to increase the residual α-L-fucosidase activity in cells from fucosidosis patients.

Materials:

-

Fucosidosis patient-derived fibroblast cell line.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Test compound (e.g., Deoxyfuconojirimycin).

-

Reagents for α-L-fucosidase enzyme activity assay (as described in 3.2).

-

Reagents for protein quantification (e.g., BCA or Bradford assay).

Procedure:

-

Cell Culture: Culture fucosidosis patient fibroblasts in standard cell culture flasks until they reach a suitable confluency.

-

Treatment: Seed the cells into multi-well plates. After allowing the cells to adhere, replace the medium with fresh medium containing varying concentrations of the test compound. Include an untreated control.

-

Incubation: Incubate the cells with the test compound for a period of 3-5 days to allow for potential enzyme stabilization and trafficking.

-

Cell Lysis: After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer or buffer containing non-ionic detergents).

-

Enzyme and Protein Assays:

-

Perform the α-L-fucosidase enzyme activity assay on the cell lysates as described in section 3.2.

-

Determine the total protein concentration in each lysate for normalization of the enzyme activity.

-

-

Data Analysis: Express the α-L-fucosidase activity as units per milligram of protein. Compare the enzyme activity in the treated cells to the untreated control to determine the fold-increase in activity.

In Vivo Efficacy Study in a Fucosidosis Mouse Model

The Fuca1 knockout mouse model recapitulates many of the features of human fucosidosis and is an essential tool for evaluating the in vivo efficacy of potential therapeutics.

Animal Model: Fuca1 knockout mice.

Treatment Protocol:

-

Drug Administration: Administer Deoxyfuconojirimycin to the mice. The route of administration can be oral (e.g., in drinking water or by oral gavage) or parenteral (e.g., intraperitoneal or intravenous injection). The dosage and treatment duration should be determined based on preliminary pharmacokinetic and tolerability studies.

-

Monitoring: Monitor the mice for general health, body weight, and any behavioral changes throughout the study.

-

Sample Collection: At the end of the treatment period, euthanize the mice and collect various tissues, including the brain, liver, spleen, and kidneys. Collect blood and urine samples as well.

-

Outcome Measures:

-

Biochemical Analysis:

-

Measure α-L-fucosidase activity in tissue homogenates to assess enzyme enhancement.

-

Quantify the levels of stored fucosylated glycoconjugates in tissues and urine using techniques like mass spectrometry or thin-layer chromatography to evaluate substrate reduction.

-

-

Histopathological Analysis: Examine tissue sections for a reduction in lysosomal storage vacuoles and other pathological changes associated with fucosidosis.

-

Behavioral Analysis: Conduct behavioral tests to assess motor function and cognitive abilities, which are often impaired in fucosidosis models.

-

Signaling Pathways and Experimental Workflows

Visualizing the biochemical pathways and experimental designs can aid in understanding the mechanism of action of DFJ and the rationale behind the experimental setups.

Mechanism of α-L-fucosidase Inhibition by Deoxyfuconojirimycin

Caption: Competitive inhibition of α-L-fucosidase by protonated Deoxyfuconojirimycin.

Pharmacological Chaperone Therapy Workflow

Caption: Mechanism of pharmacological chaperone therapy for fucosidosis.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of Deoxyfuconojirimycin.

Conclusion

Early research has firmly established Deoxyfuconojirimycin as a potent and specific inhibitor of α-L-fucosidase. This foundational work has paved the way for investigating its potential as a pharmacological chaperone for fucosidosis. The data on its inhibitory activity, coupled with the development of relevant cellular and animal models, provides a strong basis for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers dedicated to advancing therapeutic strategies for this devastating disease. Future research should focus on optimizing the structure of DFJ to enhance its chaperone activity while minimizing its inhibitory effects at the lysosomal pH, and on conducting comprehensive in vivo studies to establish its safety and efficacy profile.

References

- 1. Fucosidosis: genetic and biochemical analysis of eight cases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fondazionetelethon.it [fondazionetelethon.it]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. mdpi.com [mdpi.com]

- 5. Emerging novel concept of chaperone therapies for protein misfolding diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological Chaperone Therapy: Preclinical Development, Clinical Translation, and Prospects for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro α-L-Fucosidase Activity Assay Using Deoxyfuconojirimycin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates. These enzymes play crucial roles in various biological processes, and their dysregulation has been implicated in diseases such as cancer and the lysosomal storage disorder fucosidosis. Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, making it an invaluable tool for studying the enzyme's function and for the development of potential therapeutic agents.[1][2][3]

These application notes provide detailed protocols for the in vitro assay of α-L-fucosidase activity and the determination of the inhibitory potency of DFJ-HCl. The protocols are designed for use in a 96-well plate format, suitable for high-throughput screening.

Mechanism of Action: Competitive Inhibition

Deoxyfuconojirimycin, an iminosugar, is a structural mimic of the fucosyl cation-like transition state that occurs during the enzymatic hydrolysis of α-L-fucosides. The protonated imino group of DFJ-HCl is thought to form a strong ionic interaction with a carboxylate residue in the active site of the α-L-fucosidase, effectively blocking the binding of the natural substrate.[2][4] This competitive inhibition is reversible.

Caption: Competitive inhibition of α-L-fucosidase by DFJ-HCl.

Quantitative Data Summary

The inhibitory potency of this compound against α-L-fucosidase is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki).

| Inhibitor | Enzyme Source | Substrate | IC50 | Ki | Inhibition Type | Reference |

| Deoxyfuconojirimycin | Human Liver | p-Nitrophenyl-α-L-fucopyranoside | Not Reported | 1 x 10⁻⁸ M | Competitive | [1][2] |

| Deoxyfuconojirimycin | Human Liver | 4-Methylumbelliferyl-α-L-fucopyranoside | Not Reported | Not Reported | Competitive | [4] |

Experimental Protocols

Two primary methods for assaying α-L-fucosidase activity are presented: a colorimetric assay using p-nitrophenyl-α-L-fucopyranoside (pNPAFU) and a more sensitive fluorometric assay using 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF).

Protocol 1: Colorimetric α-L-Fucosidase Activity Assay

This protocol is based on the enzymatic cleavage of the chromogenic substrate pNPAFU, which releases p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[5]

Materials:

-

α-L-Fucosidase enzyme

-

p-Nitrophenyl-α-L-fucopyranoside (pNPAFU)

-

This compound (DFJ-HCl)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.5)[5]

-

Stop Solution (e.g., 0.5 M Sodium Carbonate)

-

96-well clear, flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

Incubator set to 25°C or 37°C[5]

Caption: Workflow for the colorimetric α-L-fucosidase inhibition assay.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pNPAFU in the assay buffer.

-

Prepare a stock solution of DFJ-HCl in the assay buffer. Perform serial dilutions to obtain a range of inhibitor concentrations.

-

Dilute the α-L-fucosidase in cold assay buffer to the desired working concentration.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add assay buffer only.

-

Control wells (100% activity): Add enzyme solution and assay buffer (or vehicle used for DFJ-HCl).

-

Inhibitor wells: Add enzyme solution and the desired concentrations of DFJ-HCl.

-

The final volume in each well before adding the substrate should be equal.

-

-

Pre-incubation:

-

Pre-incubate the plate at the chosen temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the pNPAFU solution to all wells to start the reaction.

-

-

Incubation:

-

Incubate the plate at the chosen temperature for a fixed period (e.g., 20 minutes).[5] The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Reaction Termination:

-

Add the stop solution to all wells to stop the enzymatic reaction. The stop solution will also induce a color change in the wells where p-nitrophenol has been produced.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percentage of inhibition for each DFJ-HCl concentration using the following formula: % Inhibition = [1 - (Absorbance of inhibitor well / Absorbance of control well)] * 100

-

Plot the % inhibition against the logarithm of the DFJ-HCl concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Protocol 2: Fluorometric α-L-Fucosidase Activity Assay

This protocol utilizes the fluorogenic substrate 4-MUF. The enzymatic cleavage of 4-MUF releases the highly fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be detected with high sensitivity (Ex/Em = 330/450 nm).[6]

Materials:

-

α-L-Fucosidase enzyme

-

4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF)

-

This compound (DFJ-HCl)

-

Assay Buffer (e.g., 0.1 M sodium citrate, pH 5.0)[7]

-

Stop Solution (e.g., 0.5 M Glycine-NaOH, pH 10.4)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader (Ex/Em = 330/450 nm)

-

Incubator set to 37°C[7]

Procedure:

The procedure is analogous to the colorimetric assay, with the following modifications:

-

Substrate: Use 4-MUF instead of pNPAFU.

-

Plate: Use a black microplate to minimize background fluorescence.

-

Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~330 nm and an emission wavelength of ~450 nm.[6]

-

Data Analysis: The calculations for % inhibition and IC50 are the same as for the colorimetric assay, using fluorescence intensity values instead of absorbance.

Kinetic Analysis of Inhibition

To confirm the mechanism of inhibition and to determine the inhibition constant (Ki), a kinetic analysis should be performed. This involves measuring the initial reaction rates at various substrate concentrations in the presence and absence of different fixed concentrations of the inhibitor.

Caption: Lineweaver-Burk plot illustrating competitive inhibition.

Procedure:

-

Perform the α-L-fucosidase activity assay (colorimetric or fluorometric) with a range of substrate concentrations.

-

Repeat the assay in the presence of at least two different fixed concentrations of DFJ-HCl.

-

Calculate the initial reaction velocity (V₀) for each substrate and inhibitor concentration.

-

Generate a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[Substrate].[8][9][10]

-

For a competitive inhibitor, the lines will intersect on the y-axis (1/Vmax remains the same), while the x-intercepts will differ (-1/Km increases with inhibitor concentration).[9][10][11]

-

The Ki can be determined by replotting the slopes of the lines from the Lineweaver-Burk plot against the inhibitor concentration.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers to accurately measure α-L-fucosidase activity and to characterize the inhibitory effects of this compound. The use of this potent and specific inhibitor is crucial for advancing our understanding of the roles of α-L-fucosidases in health and disease.

References

- 1. ora.ox.ac.uk [ora.ox.ac.uk]

- 2. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. content.abcam.com [content.abcam.com]

- 7. qa-bio.com [qa-bio.com]

- 8. youtube.com [youtube.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]

- 11. medschoolcoach.com [medschoolcoach.com]

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyfuconojirimycin hydrochloride (DFJ-HCl) is a potent and specific competitive inhibitor of α-L-fucosidase, a lysosomal enzyme responsible for the removal of terminal L-fucose residues from glycoconjugates.[1][2] By inhibiting this enzyme, DFJ-HCl serves as a valuable tool for investigating the role of fucosylation in a multitude of cellular processes, including cell signaling, adhesion, migration, and proliferation. These application notes provide detailed protocols for the use of DFJ-HCl in cell culture, guidelines for data interpretation, and an overview of its impact on key signaling pathways.

Mechanism of Action

This compound is an iminosugar that mimics the structure of L-fucose. Its inhibitory action stems from the formation of a stable ion-pair between the protonated nitrogen atom of the inhibitor and a carboxylate group within the active site of the α-L-fucosidase enzyme.[2] This competitive inhibition leads to a decrease in the defucosylation of glycoproteins and glycolipids, thereby altering the glycan structures on the cell surface and within the cell. The inhibition constant (Ki) for DFJ-HCl against human liver α-L-fucosidase has been reported to be 1 x 10⁻⁸ M (10 nM).[1][2]

Data Presentation

The following table summarizes the inhibitory activity of this compound. While specific IC50 values for DFJ-HCl in various cancer cell lines are not widely available in the reviewed literature, the provided Ki value indicates its high potency against its target enzyme. For comparative purposes, IC50 values for the related compound 1-Deoxynojirimycin (B1663644) (1-DNJ) are presented to give a general indication of the concentration range that might be effective in cell-based assays.

| Compound | Target | Value | Cell Line/Source | Reference |

| Deoxyfuconojirimycin (DFJ) | α-L-fucosidase | Ki = 10 nM | Human Liver | [1][2] |

| 1-Deoxynojirimycin (1-DNJ) | α-glucosidase | IC50 = 5.3 mM | A172 (Glioblastoma) | [3][4] |

| 1-Deoxynojirimycin (1-DNJ) | α-glucosidase | IC50 = 19.3 mM | ACP02 (Gastric Adenocarcinoma) | [3][4] |

| 1-Deoxynojirimycin (1-DNJ) | α-glucosidase | IC50 = 21.8 mM | MRC5 (Normal Lung Fibroblast) | [3][4] |

Note: IC50 values for 1-DNJ are provided as a reference and may not be directly comparable to the activity of DFJ-HCl. It is crucial to determine the optimal concentration and IC50 of DFJ-HCl for each specific cell line and experimental setup.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Materials:

-

This compound (powder)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS)

-

Sterile microcentrifuge tubes

-

0.22 µm sterile filter

-

-

Procedure: a. Calculate the required amount of DFJ-HCl to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of DFJ-HCl is 183.63 g/mol . b. Under sterile conditions, dissolve the weighed DFJ-HCl powder in the appropriate volume of sterile water or PBS. c. Ensure complete dissolution by gentle vortexing. d. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C for long-term storage.

Protocol 2: General Protocol for Cell Treatment

-

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

DFJ-HCl stock solution (from Protocol 1)

-

Cell culture plates or flasks

-

-

Procedure: a. Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and reach the desired confluency (typically 60-80%). b. On the day of treatment, thaw an aliquot of the DFJ-HCl stock solution. c. Prepare the desired final concentrations of DFJ-HCl by diluting the stock solution in fresh, pre-warmed complete cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the optimal concentration for your specific cell line and experimental goals. d. Remove the existing medium from the cells and replace it with the medium containing the various concentrations of DFJ-HCl. Include a vehicle control (medium with the same volume of solvent used for the stock solution). e. Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂. f. After the incubation period, proceed with downstream analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxic effects of DFJ-HCl.

-

Materials:

-

Cells treated with DFJ-HCl (from Protocol 2) in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

-

Microplate reader

-

-

Procedure: a. After the desired incubation time with DFJ-HCl, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution. f. Measure the absorbance at 570 nm using a microplate reader. g. Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Assessment of Fucosylation Status by Lectin Staining

This protocol allows for the visualization and quantification of changes in cell surface fucosylation. Aleuria aurantia (B1595364) lectin (AAL) and Lotus tetragonolobus lectin (LTL) are commonly used to detect fucose residues.

-

Materials:

-

Cells grown on coverslips and treated with DFJ-HCl (from Protocol 2)

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Fluorescently labeled lectin (e.g., FITC-AAL or FITC-LTL)

-

Mounting medium with DAPI

-

Fluorescence microscope

-

-

Procedure: a. After treatment, wash the cells on coverslips twice with cold PBS. b. Fix the cells with the fixative solution for 15 minutes at room temperature. c. Wash the cells three times with PBS. d. Block non-specific binding by incubating the cells with blocking buffer for 30 minutes at room temperature. e. Dilute the fluorescently labeled lectin in blocking buffer to the recommended concentration (e.g., 5-20 µg/mL). f. Incubate the cells with the lectin solution for 1 hour at room temperature in the dark. g. Wash the cells three times with PBS to remove unbound lectin. h. Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining. i. Visualize the cells using a fluorescence microscope. A decrease in fluorescence intensity in DFJ-HCl-treated cells compared to control cells indicates inhibition of fucosylation.

Visualization of Cellular Processes

Signaling Pathways Affected by Fucosylation

Inhibition of α-L-fucosidase by this compound can impact several signaling pathways that are regulated by the fucosylation of their components. The following diagram illustrates the key pathways involved.

Caption: DFJ-HCl inhibits α-L-fucosidase, altering fucosylation and modulating key signaling pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound in cell culture.

References

Application Notes and Protocols for Deoxyfuconojirimycin Hydrochloride in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Deoxyfuconojirimycin hydrochloride (DNJ) in preclinical diabetic mouse models. The protocols outlined below are based on established methodologies and offer a framework for investigating the therapeutic potential of DNJ in diabetes research.

Introduction

1-Deoxynojirimycin (B1663644) (DNJ) is a potent alpha-glucosidase inhibitor that has demonstrated significant anti-diabetic properties in various studies.[1][2] Its primary mechanism of action involves delaying carbohydrate digestion and reducing postprandial hyperglycemia.[1] Furthermore, research in diabetic mouse models has revealed that DNJ also modulates glucose metabolism, enhances insulin (B600854) sensitivity, and positively influences gut microbiota.[1][3] This document details the experimental protocols for utilizing DNJ in such models and summarizes the key quantitative findings.

Mechanism of Action

DNJ exerts its anti-diabetic effects through multiple pathways:

-

Inhibition of Intestinal α-Glucosidase: DNJ competitively inhibits α-glucosidase enzymes in the small intestine, which slows the breakdown and absorption of carbohydrates.[1]

-

Modulation of Glucose Metabolism: It has been shown to increase the activity of glycolytic enzymes (e.g., Glucokinase, Phosphofructokinase, Pyruvate Kinase) and decrease the expression of gluconeogenesis enzymes (e.g., PEPCK, G-6-Pase) in the liver.[3][4]

-

Enhancement of Insulin Signaling: DNJ improves insulin sensitivity by activating the PI3K/AKT signaling pathway, leading to increased GLUT4 translocation to the cell membrane in skeletal muscle.[2][5]

-

Alleviation of Gut Dysbiosis: Studies have indicated that DNJ can promote the growth of beneficial gut bacteria, which may contribute to its overall metabolic benefits.[3]

-

Anti-inflammatory and Antioxidant Effects: DNJ has been shown to reduce the overexpression of proinflammatory and fibrosis-related cytokines and increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound administration in diabetic mouse models as reported in various studies.

Table 1: Effects of DNJ on Blood Glucose and Insulin Levels

| Parameter | Mouse Model | DNJ Dosage | Duration | Outcome | Reference(s) |

| Blood Glucose | STZ-induced | 50 mg/kg | Acute | Significantly reduced postprandial glucose levels. | [4][8] |

| Blood Glucose | db/db | 20, 40, 80 mg/kg/day | 4 weeks | Significantly reduced in a dose-dependent manner. | [2] |

| Blood Glucose | STZ-induced | Not specified | Not specified | Significantly decreased serum glucose. | [3] |

| Serum Insulin | db/db | 40, 80 mg/kg/day | 4 weeks | Significantly reduced. | [2] |

| Serum Insulin | STZ-induced | Not specified | Not specified | Significantly decreased. | [3] |

| HOMA-IR Index | db/db | 20, 40, 80 mg/kg/day | 4 weeks | Significantly reversed in a dose-dependent manner. | [2] |

Table 2: Effects of DNJ on Lipid Profile and Liver Enzymes

| Parameter | Mouse Model | DNJ Dosage | Duration | Outcome | Reference(s) |

| Serum Triglycerides (TG) | T2DM | 200 mg/kg/day | 8 weeks | Significantly lowered. | [7] |

| Serum Total Cholesterol (TC) | T2DM | 200 mg/kg/day | 8 weeks | Significantly lowered. | [7] |

| Serum Triglycerides (TG) | DPM (containing DNJ) | 150 mg/kg/day | 90 days | Significant decline. | [9] |

| Serum Total Cholesterol (TC) | Not specified | Not specified | Not specified | Decreased significantly. | [10] |

| Aspartate Transaminase (AST) | DPM (containing DNJ) | 150 mg/kg/day | 90 days | Significant decline. | [9] |

| Alanine Transaminase (ALT) | DPM (containing DNJ) | 150 mg/kg/day | 90 days | Significant decline. | [9] |

Experimental Protocols

Protocol 1: Induction of Type 1 Diabetes using Streptozotocin (STZ)